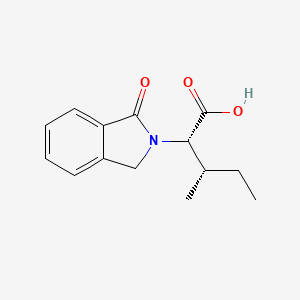
(2S,3S)-3-Methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-3-Methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a unique structure that includes a phthalimide moiety, which is known for its stability and reactivity. The presence of chiral centers makes it an interesting subject for stereochemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid typically involves the formation of the phthalimide ring followed by the introduction of the chiral centers. One common method includes the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then subjected to various chiral reagents and catalysts to introduce the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2S,3S)-3-Methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phthalimide moiety can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
(2S,3S)-3-Methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it valuable for studying enzyme interactions and stereochemical effects.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism by which (2S,3S)-3-Methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid exerts its effects involves interactions with various molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The chiral centers play a crucial role in determining the specificity and strength of these interactions.
相似化合物的比较
Similar Compounds
(2R,3R)-3-Methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid: This is the enantiomer of the compound and has different stereochemical properties.
Phthalimide derivatives: Compounds with similar phthalimide structures but different substituents can have varying reactivity and applications.
Uniqueness
(2S,3S)-3-Methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid is unique due to its specific stereochemistry and the presence of the phthalimide moiety. This combination of features makes it particularly valuable for applications requiring precise stereochemical control and stability.
属性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC 名称 |
(2S,3S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid |
InChI |
InChI=1S/C14H17NO3/c1-3-9(2)12(14(17)18)15-8-10-6-4-5-7-11(10)13(15)16/h4-7,9,12H,3,8H2,1-2H3,(H,17,18)/t9-,12-/m0/s1 |
InChI 键 |
SDNDNHOVHJTJPB-CABZTGNLSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)O)N1CC2=CC=CC=C2C1=O |
规范 SMILES |
CCC(C)C(C(=O)O)N1CC2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-hydroxy-5-methoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B15282694.png)
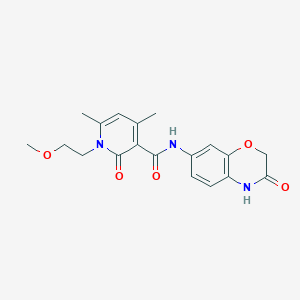
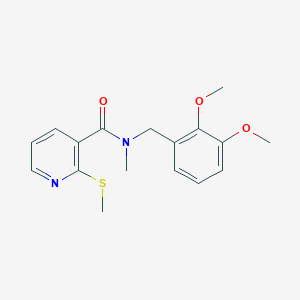
![6-(3-Chloro-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282711.png)
![3-[(Ethylsulfanyl)methyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282727.png)
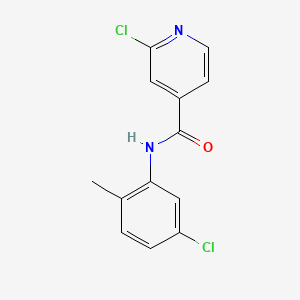
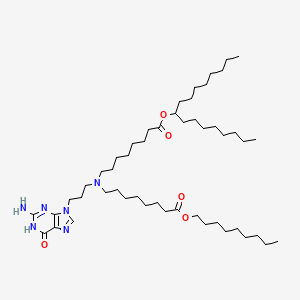
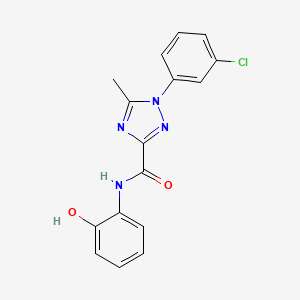
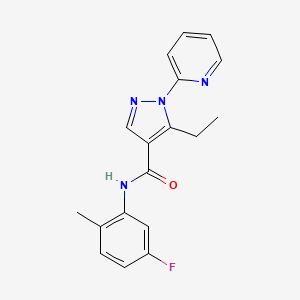
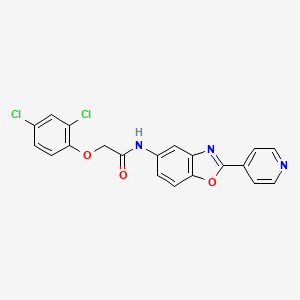
![3-[(1-Adamantylsulfanyl)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282785.png)
![3-{[2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B15282792.png)
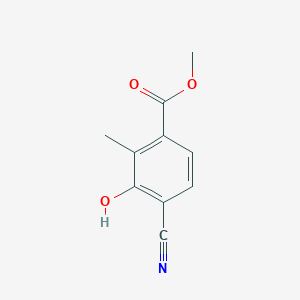
![6-(6-Methylpyridin-3-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282799.png)
